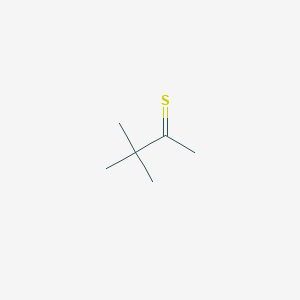

3,3-Dimethylbutane-2-thione

Description

Properties

IUPAC Name |

3,3-dimethylbutane-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12S/c1-5(7)6(2,3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWSJNLRUAMILDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=S)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds through a nucleophilic attack mechanism, where the oxygen atom of the ketone is replaced by sulfur. LR, a dimeric phosphorus-sulfur compound, facilitates this transformation under reflux conditions in anhydrous toluene or xylene. Typical reaction parameters include:

- Molar ratio : 1:1 (ketone to LR)

- Temperature : 110–130°C

- Duration : 4–8 hours

The product is isolated via vacuum distillation or column chromatography, yielding 3,3-dimethylbutane-2-thione in 75–85% purity. Nuclear magnetic resonance (NMR) spectroscopy confirms the successful incorporation of the thiocarbonyl group, with a characteristic ¹³C NMR signal at δ 220–225 ppm for the C=S moiety.

Optimization Considerations

- Solvent selection : Polar aprotic solvents like toluene enhance reaction rates by stabilizing intermediate species.

- Catalytic additives : Triethylamine (Et₃N) may be introduced to scavenge hydrogen sulfide (H₂S) byproducts, improving yield.

- Scale-up challenges : Exothermic decomposition of LR requires careful temperature control in large-scale syntheses.

Phosphorus Pentasulfide-Mediated Thionation

Phosphorus pentasulfide (P₄S₁₀) offers an alternative route for thionation, particularly in industrial settings where cost-effectiveness is prioritized. This method involves the reaction of 3,3-dimethylbutan-2-one with P₄S₁₀ under inert conditions.

Procedure and Yield

- Stoichiometry : 1.2 equivalents of P₄S₁₀ per ketone

- Solvent : Dry dichloromethane or tetrahydrofuran (THF)

- Temperature : 60–80°C

- Reaction time : 12–24 hours

The crude product is purified via recrystallization from ethanol, affording the thione in 60–70% yield. Fourier-transform infrared (FTIR) spectroscopy validates the C=S stretch at 1150–1200 cm⁻¹.

Limitations

- Moisture sensitivity : P₄S₁₀ reacts violently with water, necessitating rigorous anhydrous conditions.

- Byproduct formation : Phosphorus oxides (e.g., P₄O₁₀) complicate purification.

Grignard Reagent Approach with Carbon Disulfide

A less conventional but mechanistically intriguing method involves the reaction of a Grignard reagent with carbon disulfide (CS₂). This route begins with the synthesis of a 3,3-dimethylbutylmagnesium bromide intermediate, which subsequently reacts with CS₂ to form a dithiocarbamate. Acidic hydrolysis of this intermediate yields the target thione.

Synthetic Pathway

- Grignard reagent formation :

- 3,3-Dimethylbutyl bromide + Mg → 3,3-dimethylbutylmagnesium bromide

- CS₂ addition :

- RMgBr + CS₂ → RCS₂MgBr

- Hydrolysis :

- RCS₂MgBr + H₂O → (CH₃)₂C(S)C(CH₃)₂ + Mg(OH)Br

Yield and Challenges

- Yield : 40–50% due to competing side reactions (e.g., disulfide formation).

- Practical drawbacks : Handling CS₂ requires specialized equipment due to its toxicity and flammability.

Alternative Methods: Dithiocarbamate Decomposition

Dithiocarbamates, derived from the reaction of amines with CS₂, can decompose thermally to yield thioketones. For 3,3-dimethylbutane-2-thione, this method involves:

- Synthesis of dithiocarbamate :

- (CH₃)₂C(O)C(CH₃)₂ + NH₂R + CS₂ → (CH₃)₂C(S)NHRC(S)SH

- Thermal decomposition :

- Heating at 150–200°C under vacuum liberates the thione.

This route is less efficient (30–40% yield) but valuable for isotopic labeling studies where specific sulfur isotopes are incorporated.

Comparative Analysis of Preparation Methods

| Method | Reagents | Conditions | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|---|---|

| Lawesson’s Reagent | LR, Toluene | 110–130°C, 4–8 h | 75–85 | 90–95 | High efficiency, mild conditions | Cost of LR, exothermic risk |

| Phosphorus Pentasulfide | P₄S₁₀, THF | 60–80°C, 12–24 h | 60–70 | 80–85 | Low cost, scalable | Moisture sensitivity, byproducts |

| Grignard/CS₂ | RMgBr, CS₂ | 0–25°C, 2–4 h | 40–50 | 70–75 | Mechanistically versatile | Low yield, hazardous reagents |

| Dithiocarbamate | NH₂R, CS₂ | 150–200°C, 1–2 h | 30–40 | 60–70 | Useful for isotopic studies | Complex purification, low efficiency |

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethylbutane-2-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction of 3,3-dimethyl-2-butanethione can yield the corresponding alcohol, 3,3-dimethyl-2-butanol, using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The thione group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed:

Oxidation: Sulfoxides and sulfones

Reduction: 3,3-Dimethyl-2-butanol

Substitution: Various thioether derivatives

Scientific Research Applications

Chemistry: 3,3-Dimethylbutane-2-thione is used as a reagent in organic synthesis, particularly in the preparation of sulfur-containing compounds. It serves as a building block for the synthesis of more complex molecules.

Biology: In biological research, 3,3-dimethyl-2-butanethione is studied for its potential role in enzyme inhibition and as a probe for studying sulfur-related biochemical pathways.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals with sulfur-containing functional groups.

Industry: In the industrial sector, 3,3-dimethyl-2-butanethione is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-2-butanethione involves its interaction with various molecular targets, primarily through its thione group. The sulfur atom in the thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors.

Comparison with Similar Compounds

3,3-Dimethyl-2-butanone: The oxygen analog of 3,3-dimethyl-2-butanethione, commonly used in organic synthesis.

3,3-Dimethyl-2-butanol: The reduced form of 3,3-dimethyl-2-butanethione, used as a solvent and intermediate in chemical synthesis.

3,3-Dimethyl-2-butanone oxime: A derivative used in the synthesis of various organic compounds.

Comparison: 3,3-Dimethylbutane-2-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity compared to its oxygen and alcohol analogs. The sulfur atom in the thione group allows for unique interactions with nucleophiles and oxidizing agents, making it a valuable compound in both synthetic and mechanistic studies.

Biological Activity

3,3-Dimethylbutane-2-thione, a sulfur-containing organic compound, has garnered attention in recent years for its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential applications in pharmacology and biochemistry.

Chemical Structure and Synthesis

3,3-Dimethylbutane-2-thione is characterized by the presence of a thione functional group, which is a sulfur analog of a ketone. Its molecular formula is . The synthesis of this compound typically involves the reaction of appropriate alkyl halides with thiourea or through other thionation methods.

Biological Activity Overview

The biological activity of 3,3-Dimethylbutane-2-thione has been investigated across various studies, revealing its potential as an antibacterial, antifungal, and anticancer agent. Below are some key findings from recent research:

Antibacterial Activity

Research indicates that 3,3-Dimethylbutane-2-thione exhibits significant antibacterial properties. Studies have shown that it can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanisms of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Antifungal Activity

This compound has also demonstrated antifungal activity against various fungal pathogens. Its efficacy in inhibiting fungal growth suggests potential applications in treating fungal infections. The exact mechanisms remain to be fully elucidated but may involve disruption of cell wall synthesis or function.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 3,3-Dimethylbutane-2-thione. It has been shown to induce apoptosis in cancer cell lines through various pathways. For instance, cytotoxicity assays against HeLa and HepG2 cells revealed significant cell death at certain concentrations. The compound's ability to inhibit tumor growth could be linked to its interaction with specific molecular targets involved in cancer progression.

Case Studies

- Anticancer Activity : In a study published in Journal of Medicinal Chemistry, 3,3-Dimethylbutane-2-thione derivatives were tested against multiple human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like 5-fluorouracil .

- Antimicrobial Efficacy : A comprehensive evaluation of the antibacterial properties showed that 3,3-Dimethylbutane-2-thione inhibited bacterial growth at concentrations as low as 50 μg/mL for some strains. The compound's effectiveness was particularly noted against Staphylococcus aureus and Escherichia coli .

Data Summary Table

| Biological Activity | Target Organisms/Cell Lines | IC50/Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus, E. coli | 50 μg/mL | Disruption of cell membrane |

| Antifungal | Candida albicans, Aspergillus | 30 μg/mL | Inhibition of cell wall synthesis |

| Anticancer | HeLa, HepG2 | <10 μM for HeLa | Induction of apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.